molecular formula C17H22ClNO B8244524 4-(4-Benzylphenoxy)butan-1-amine hydrochloride

4-(4-Benzylphenoxy)butan-1-amine hydrochloride

Cat. No.: B8244524
M. Wt: 291.8 g/mol
InChI Key: IFWUBQKNHJDGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylphenoxy)butan-1-amine hydrochloride typically involves the following steps:

    Formation of 4-(4-Benzylphenoxy)butan-1-amine: This step involves the reaction of 4-(4-Benzylphenoxy)butan-1-ol with ammonia or an amine source under suitable conditions to form the amine derivative.

    Hydrochloride Salt Formation: The amine derivative is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylphenoxy)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include substituted amines or amides.

    Oxidation: Products include oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Products include reduced amine derivatives.

Scientific Research Applications

4-(4-Benzylphenoxy)butan-1-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and chemical reactions.

    Biology: It is employed in biochemical studies and proteomics research.

    Industry: Used in the production of specialized chemicals and intermediates.

Mechanism of Action

The specific mechanism of action for 4-(4-Benzylphenoxy)butan-1-amine hydrochloride is not well-documented. as an amine derivative, it may interact with biological molecules through hydrogen bonding, ionic interactions, and other non-covalent interactions. These interactions can influence molecular targets and pathways involved in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzyloxy)phenoxybutan-1-amine: Similar structure but without the hydrochloride salt.

    4-(4-Benzylphenoxy)butan-1-ol: The alcohol derivative of the compound.

    4-(4-Benzylphenoxy)butanoic acid: The carboxylic acid derivative.

Uniqueness

4-(4-Benzylphenoxy)butan-1-amine hydrochloride is unique due to its specific amine and hydrochloride salt functional groups, which confer distinct chemical and physical properties. These properties make it valuable in specific research and industrial applications.

Properties

IUPAC Name

4-(4-benzylphenoxy)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c18-12-4-5-13-19-17-10-8-16(9-11-17)14-15-6-2-1-3-7-15;/h1-3,6-11H,4-5,12-14,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWUBQKNHJDGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.